Darotropium bromide
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Overview
Description
Darotropium Bromide: is a long-acting muscarinic antagonist (LAMA) and an inhaled anticholinergic drug. It is primarily used in the treatment of respiratory diseases, particularly chronic obstructive pulmonary disease (COPD). The compound works by blocking the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Darotropium Bromide is synthesized through a series of chemical reactions starting from ethyl phenylacetate. The process involves the reaction of ethyl phenylacetate with isopropyl tropanol to form phenylacetate isopropyl tropeine. This intermediate then undergoes substitution, reduction, and addition reactions to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be simple, safe, and controllable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Darotropium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are commonly used in the synthesis of this compound, particularly in the formation of intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Darotropium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of muscarinic receptor antagonists and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of respiratory diseases such as COPD. It is also studied for its potential use in other respiratory conditions.
Industry: Employed in the development of inhalation therapies and drug delivery systems
Mechanism of Action
Darotropium Bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors, specifically the M3 receptor subtype. This inhibition prevents the contraction of smooth muscles in the airways, leading to bronchodilation and improved airflow. The compound’s action on the M3 receptor also reduces mucus secretion, further aiding in respiratory function .
Comparison with Similar Compounds
Ipratropium Bromide: Another muscarinic antagonist used in the treatment of respiratory diseases.
Tiotropium Bromide: A long-acting muscarinic antagonist similar to Darotropium Bromide but with different pharmacokinetic properties.
Aclidinium Bromide: Another LAMA used in the management of COPD, with a different receptor binding profile.
Uniqueness: this compound is unique due to its specific binding affinity for the M3 receptor and its long duration of action, making it particularly effective for once-daily dosing in the management of COPD .
Properties
IUPAC Name |
3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNUVNMUYSOFQ-FUHGUCTDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850607-58-8 |
Source
|
Record name | Darotropium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DAROTROPIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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